Product packaging for FlgM protein(Cat. No.:CAS No. 142462-45-1)

FlgM protein

Cat. No.: B1177593
CAS No.: 142462-45-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The FlgM protein is a key bacterial anti-sigma factor that acts as a central regulator in the flagellar assembly hierarchy. Its primary mechanism of action involves binding to the alternative sigma factor σ28 (FliA), thereby inhibiting the transcription of late-stage flagellar genes, including those encoding flagellin (FliC) . This regulation provides a critical checkpoint, ensuring that the structural components of the flagellar hook-basal body are fully assembled before the expression of filament proteins commences. Upon completion of the hook-basal body, FlgM is secreted from the cell via the flagellar type III secretion system (fT3SS), which releases σ28 to activate class 3 gene expression . FlgM is characterized as an Intrinsically Disordered Protein (IDP), meaning it functions without adopting a single, stable three-dimensional structure . Structural studies across bacterial species, including Pseudomonas aeruginosa , Escherichia coli , and Bacillus subtilis , reveal that FlgM proteins exhibit a spectrum of disordered states, from premolten globule-like to other non-coil conformations, which may have implications for their specific functional interactions . This protein is essential for research investigating bacterial motility, chemotaxis, and the complex regulatory networks governing macromolecular assembly . Furthermore, its unique secretion properties make it a molecule of interest for developing engineered bacterial systems for heterologous protein secretion . This product is strictly labeled "For Research Use Only" and is not intended for any diagnostic, therapeutic, or human use.

Properties

CAS No.

142462-45-1

Molecular Formula

C13H16O5

Synonyms

FlgM protein

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Other Anti-Sigma Factors

FlgM belongs to a broader family of anti-sigma factors, which regulate sigma factor activity. Key comparisons include:

Feature FlgM Other Anti-Sigma Factors (e.g., RseA, Rsd)
Binding Target σ28 (FliA) σE (RseA), σ70 (Rsd)
Structural State Predominantly disordered in free state; gains structure upon binding Structured with defined domains (e.g., RseA has transmembrane helices)
Regulatory Mechanism Secretion-dependent release via T3SS Proteolytic degradation (e.g., DegS-mediated cleavage of RseA)
Functional Flexibility Conformational plasticity enables dual roles in inhibition and secretion Rigid domain architecture limits functional versatility
Conservation C-terminal binding region highly conserved; N-terminal varies Full-length sequence conservation varies by family

Key Findings :

  • FlgM’s disordered state contrasts with structured anti-sigma factors like RseA, which rely on proteolysis for activation .
  • Unlike Rsd, which broadly inhibits σ70, FlgM specifically targets σ28, reflecting niche adaptation in flagellar regulation .
Comparison with Other Intrinsically Disordered Proteins (IDPs)

FlgM shares characteristics with IDPs such as α-synuclein and p53, but its functional roles are distinct:

Feature FlgM α-Synuclein p53
Primary Function σ28 inhibition and secretion Neurotransmitter regulation Tumor suppression
Structural Response Gains helicity upon binding/secretion Forms β-sheets in amyloid fibrils Partially folds upon DNA binding
Environmental Sensitivity Temperature-dependent helicity (e.g., A. aeolicus at 85°C) Aggregation-prone under crowding Stability modulated by post-translational modifications
Evolutionary Pressure C-terminal conservation for σ28 binding Sequence conservation limited High conservation in DNA-binding domain

Key Findings :

  • FlgM’s disorder facilitates rapid binding/unbinding to σ28, whereas p53’s disorder enables dynamic interactions with multiple partners .
Species-Specific Structural Variations in FlgM

FlgM orthologs exhibit conformational diversity across bacteria, impacting their regulatory mechanisms:

Species Structural Conformation α-Helix Content Oligomeric State Functional Implications
Bacillus subtilis Compact pre-molten globule ~30% Monomeric Enhanced σ28 binding affinity
Escherichia coli Extended pre-molten globule ~20% Monomeric Rapid secretion via T3SS
Pseudomonas aeruginosa Unknown (non-coil, non-globule) <15% Monomeric Weak intramolecular interactions
Aquifex aeolicus Partially structured at 85°C ~40% Monomeric Thermostable σ28 inhibition

Key Findings :

  • B. subtilis FlgM’s compact conformation may enhance σ28 binding, while E. coli FlgM’s extended state facilitates secretion .
  • A. aeolicus FlgM’s thermostability highlights evolutionary adaptation to high-temperature environments .
Mechanistic Comparison with Flagellar Regulatory Proteins

FlgM’s role contrasts with other flagellar regulators like FliK (hook-length control) and FliD (filament capping):

Protein Function Structural State Interaction Partner
FlgM σ28 inhibition and secretion Disordered σ28, T3SS apparatus
FliK Hook-length sensor Structured with rigid domains FlhB, T3SS
FliD Filament capping and assembly Structured oligomer FliC (flagellin)

Key Findings :

  • FlgM’s disorder allows it to act as a transient inhibitor, while FliK/FliD require structural rigidity for precise mechanical roles .

Q & A

Q. What is the primary functional role of FlgM in bacterial flagellar synthesis, and how does it interact with σ28?

FlgM acts as an anti-sigma factor that binds to σ28 (also called FliA) to inhibit its activity, thereby repressing transcription of late-stage flagellar genes. This interaction occurs intracellularly until the flagellar hook-basal body (HBB) structure is assembled, allowing FlgM to be secreted via the HBB and relieving σ28 inhibition . Structural studies (e.g., X-ray crystallography of Aquifex aeolicus FlgM/σ28 complexes) reveal that FlgM’s C-terminal domain undergoes disorder-to-order transitions upon binding σ28, a mechanism confirmed by NMR and mutagenesis .

Q. What experimental approaches are used to study FlgM’s intracellular dynamics and secretion regulation?

Key methods include:

  • Reporter gene assays : Monitoring promoter activity (e.g., pfliA, pflgM) to infer FlgM and σ28 concentrations during bacterial growth phases .
  • Western blotting : Quantifying extracellular FlgM secretion in mutants (e.g., fliD, fliS knockouts) to identify regulators of export .
  • Cross-linking and SDS-PAGE : Detecting FlgM oligomerization states and interaction domains with σ28 .

Advanced Research Questions

Q. How do discrepancies between FlgM’s solution-phase behavior (e.g., NMR data) and crystallographic structures inform its functional plasticity?

NMR studies of Salmonella typhimurium FlgM show its C-terminal region is intrinsically disordered in dilute solution but forms transient helices under crowded conditions (e.g., in-cell NMR). This contrasts with static X-ray structures, suggesting conformational flexibility critical for binding σ28 and adapting to cellular environments . Discrepancies in oligomerization states (monomers vs. dimers) across species (e.g., Bacillus subtilis vs. Proteus mirabilis) further highlight context-dependent structural adaptations .

Q. What methodological challenges arise when modeling FlgM-σ28 regulatory networks using time-series promoter activity data?

Key issues include:

  • Variable protein half-lives : FlgM’s apparent half-life increases from ~7 minutes to 3 hours during growth phase transitions, complicating kinetic models .
  • Global physiological effects : Nutrient availability (e.g., LB vs. minimal media) alters promoter activity baselines, requiring back-extrapolation to account for negligible early-phase expression .
  • Cross-talk with other regulators : Small RNAs (e.g., OmrA/B) inhibit FlgM synthesis, necessitating combinatorial mutations to isolate FlgM-specific effects .

Q. How do mutations in σ28 (FliA) affect FlgM binding, and what experimental strategies resolve conflicting titration assay results?

Truncation assays identify σ28’s FlgM-binding domain (residues 154–227), but mutations like Q202R and E209K disrupt binding kinetics unpredictably. Chemical cross-linking and in vitro protein synthesis systems (e.g., DSP cross-linkers) help validate interactions, though false negatives occur due to epitope masking in Western blots . Computational docking (e.g., ClusPro) supplements experimental data to predict dimerization interfaces .

Q. Why do FlgM secretion rates vary across flagellar assembly mutants, and how can these be reconciled with autoregulatory feedback?

Mutants in the fliD operon (e.g., fliS, fliT) exhibit hyper-secretion of FlgM due to disrupted negative regulation. However, autogenous control of flgM expression complicates intracellular concentration measurements. Dual approaches—extracellular quantification (trichloroacetic acid precipitation) and indirect inference from reporter gene derepression—are required to resolve this .

Data Contradiction Analysis

Q. How can conflicting observations about FlgM oligomerization be resolved?

Size-exclusion chromatography (SEC) suggests oligomerization in A. aeolicus (dimers) and P. mirabilis (tetramers), but glutaraldehyde cross-linking predominantly detects monomers. This discrepancy arises from SEC’s sensitivity to hydrodynamic radius (influenced by disordered regions) versus cross-linking’s reliance on spatial proximity of reactive groups. Concentration-dependent oligomerization may occur only in vivo under specific crowding conditions .

Q. What explains the paradoxical retention of σ28 activity in certain FlgM-overexpressing strains?

Truncated σ28 variants (e.g., residues 56–239) retain FlgM titration activity despite reduced binding affinity, suggesting ancillary interactions (e.g., with flagellar export apparatus components) stabilize σ28-FlgM complexes. In silico docking and flrD mutant analyses support this .

Methodological Recommendations

  • For structural studies: Combine NMR (dynamic states) with X-ray/cryo-EM (static complexes) to capture FlgM’s conformational plasticity .
  • For kinetic modeling: Integrate time-resolved promoter activity data with proteomics (e.g., pulse-chase assays) to account for variable half-lives .
  • For interaction studies: Use cross-linking coupled with in vitro synthesis to bypass autoregulatory confounding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.